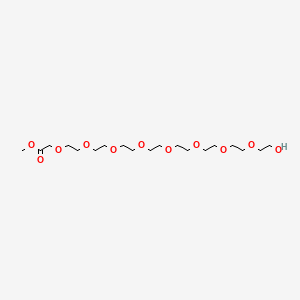
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate is a complex organic compound with the molecular formula C19H38O11. This compound is characterized by its long chain structure, which includes multiple ether linkages and a terminal hydroxyl group. It is often used in various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate typically involves the reaction of polyethylene glycol (PEG) derivatives with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Polyethylene glycol (PEG) derivatives and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts: Commonly used catalysts include tertiary amines like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the ester linkage yields an alcohol.
科学的研究の応用
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty polymers and as a surfactant in various formulations.
作用機序
The mechanism of action of Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signal transduction pathways by interacting with key signaling molecules.
類似化合物との比較
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate can be compared with other similar compounds, such as:
Polyethylene Glycol (PEG) Derivatives: These compounds share similar ether linkages but differ in their terminal functional groups.
Methyl Esters of Fatty Acids: These compounds have similar ester linkages but lack the multiple ether linkages present in this compound.
The uniqueness of this compound lies in its combination of multiple ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties.
特性
分子式 |
C19H38O11 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
methyl 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C19H38O11/c1-22-19(21)18-30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-24-5-4-23-3-2-20/h20H,2-18H2,1H3 |
InChIキー |
YCOZXOIZCRMIMG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


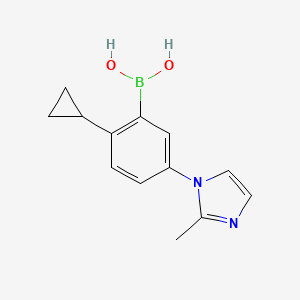

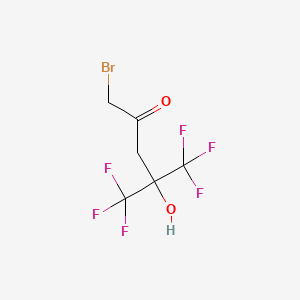
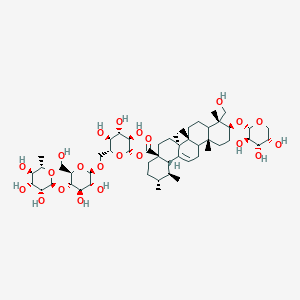
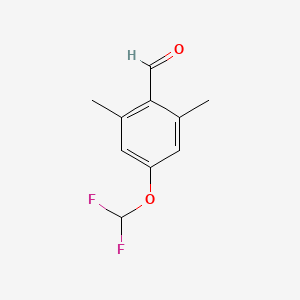
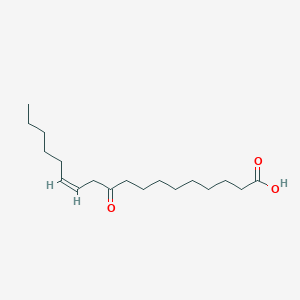
![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
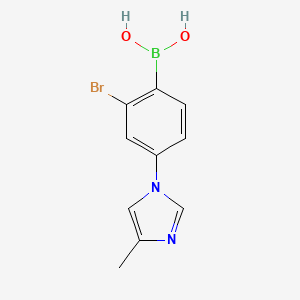
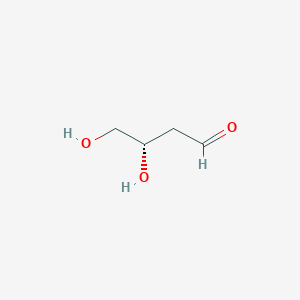
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

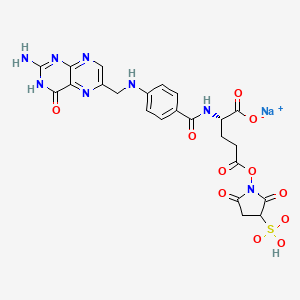
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)
![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
